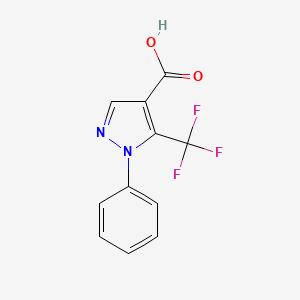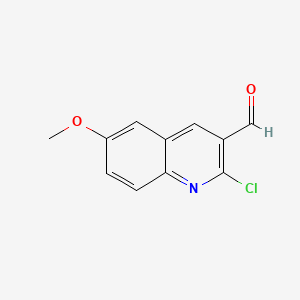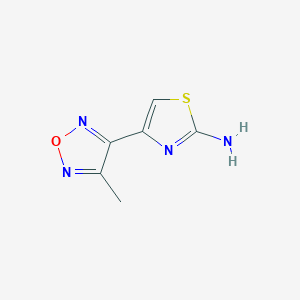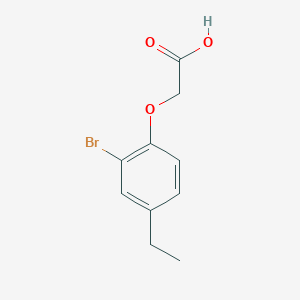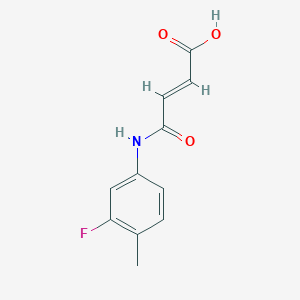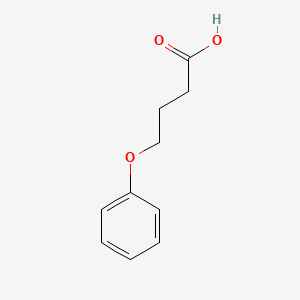
4-Phenoxybutyric acid
Übersicht
Beschreibung
4-Phenoxybutyric acid is a compound with the molecular weight of 180.2 . It is a pale white solid and is known to benefit homeostasis of endoplasmic reticulum and protein synthesis .
Synthesis Analysis
The traditional preparation of this compound takes tetrahydrofuran as a raw material. It prepares this compound through ring opening, Fredel-Crafts alkylation, halogenation, condensation, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is that of butyric acid substituted with a phenyl group at C-4 . The InChI code is1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) . Chemical Reactions Analysis
This compound has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . It can also be used as a reactant in the synthesis of 1-Tetralone using Lewis acid catalyst . New 1,3,4-thiadiazole compounds were synthesized through the cyclization reaction of this compound and N-phenylthiosemicarbazide derivatives with phosphorous oxychloride .Physical And Chemical Properties Analysis
This compound has a melting point of 63-65 degrees Celsius . and should be stored at 0-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Proteostasis Maintenance
4-Phenoxybutyric acid, used clinically as Buphenyl for urea cycle disorders, has shown promise in recent studies for its properties as a low-weight molecular weight chemical chaperone. It aids in preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress. The ER is crucial for folding proteins destined for membranes or secretion, and failure in maintaining ER homeostasis can lead to protein misfolding and subsequent cellular pathology. Misfolded proteins in the ER trigger the unfolded protein response (UPR), a molecular repair mechanism. This compound may facilitate protein folding in the ER, attenuating UPR activation and potentially mitigating various pathologies. This suggests its therapeutic potential in maintaining proteostasis, crucial for cellular health and function (Kolb et al., 2015).
Wirkmechanismus
Target of Action
4-Phenoxybutyric acid, also known as Phenylbutyric acid, is a fatty acid and a derivative of butyric acid . It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .
Mode of Action
The primary mode of action of this compound is through its role as a chemical chaperone . Chemical chaperones contribute to the post-transcriptional modification and folding of proteins in the endoplasmic reticulum (ER), inhibiting the unfolded protein response (UPR) and UPR-induced apoptosis . Sodium phenylbutyrate, a commonly used salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .
Biochemical Pathways
The main biochemical pathway affected by this compound is the unfolded protein response (UPR) in the endoplasmic reticulum (ER) . The compound ameliorates unfolded proteins and suppresses their aggregation, resulting in protective effects against ER stress-induced neuronal cell death .
Pharmacokinetics
It is known that sodium phenylbutyrate, a salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been shown to have a protective effect on neurons against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury . This effect may be achieved by inhibiting the IRE1 signaling-mediated UPR and ER stress .
Action Environment
The action environment of this compound is primarily the endoplasmic reticulum (ER) of cells, where it acts as a chemical chaperone . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, the state of the ER, and the overall health of the cell.
Safety and Hazards
When handling 4-Phenoxybutyric acid, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYVPFIBWVQZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959508 | |
| Record name | 4-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6303-58-8, 38669-42-0 | |
| Record name | 4-Phenoxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038669420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-phenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-phenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenoxybutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M2MNV85P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the metabolic pathways of 4-phenoxybutyric acid in fungal systems?
A1: Research indicates that Aspergillus niger metabolizes this compound through β-oxidation. [, ] The extent of this process is influenced by the position and number of substituents on the aromatic ring. Further studies investigated the metabolic fate of various substituted 4-phenoxybutyric acids, revealing the production of corresponding β-hydroxy acids as metabolic intermediates. []
Q2: How does the structure of this compound derivatives relate to their activity as steroid 5α-reductase inhibitors?
A2: Studies exploring this compound derivatives as potential steroid 5α-reductase inhibitors highlight key structure-activity relationships. [, ] The potency of these compounds is influenced by:
Q3: Can you provide an example of a potent this compound derivative identified as a steroid 5α-reductase inhibitor?
A3: A noteworthy compound emerging from this research is 4-[3-[5-benzyl-8-(2-methyl)propyl-10,11-dihydrodibenz[b,f]azepine-2-carboxamido]phenoxy]butyric acid. This derivative demonstrated significant inhibitory activity against rat type 2 5α-reductase at a concentration of 0.1 μM. [, ]
Q4: Beyond its potential as a steroid 5α-reductase inhibitor, are there other applications being investigated for this compound derivatives?
A4: Researchers are exploring the use of this compound as a building block for synthesizing various heterocyclic compounds with potential biological activities. For example, 1,3,4-thiadiazole compounds derived from this compound have been synthesized and are being evaluated for their antimicrobial properties. [] This highlights the versatility of this molecule as a scaffold for developing novel bioactive compounds.
Q5: What is a notable byproduct observed during the cyclization of this compound?
A5: During the cyclization of this compound using polyphosphoric acid in xylene, 5,6,8,9-tetrahydrocyclopenta[1,2,3-ef:5,4-d′]bis[1]benzoxepin has been identified as a significant byproduct. [] This finding emphasizes the importance of carefully controlling reaction conditions to optimize the yield of desired products and minimize the formation of unexpected byproducts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)

